1-Octyl-1H-pyrazol-3-amine
Overview
Description
1-Octyl-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with an octyl group at the 1-position and an amino group at the 3-position. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Scientific Research Applications
1-Octyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
Target of Action
1-Octyl-1H-pyrazol-3-amine is a pyrazole-based compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities Pyrazole compounds have been found to interact with various targets, such as cyclin-dependent kinases (cdks) .
Mode of Action
For instance, some pyrazole-based compounds have been found to inhibit CDKs . These compounds can bind to the active site of the kinase, preventing it from phosphorylating its substrates and thus inhibiting its activity .
Biochemical Pathways
Given the potential interaction with cdks, it can be inferred that this compound may influence cell cycle regulation . CDKs play a crucial role in controlling the cell cycle, and their inhibition can lead to cell cycle arrest .
Result of Action
Based on the potential interaction with cdks, it can be inferred that this compound may induce cell cycle arrest . This could potentially lead to the death of rapidly dividing cells, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-1H-pyrazol-3-amine typically involves the cyclocondensation of an appropriate hydrazine derivative with an octyl-substituted carbonyl compound. One common method is the reaction of octylhydrazine with 3-aminopropiophenone under acidic conditions to form the desired pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Octyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Nitro-octyl-pyrazole derivatives.
Reduction: Octyl-pyrazoline derivatives.
Substitution: Halogenated octyl-pyrazole derivatives.
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazol-3-amine
- 1-Phenyl-1H-pyrazol-3-amine
- 1-Butyl-1H-pyrazol-3-amine
Comparison: 1-Octyl-1H-pyrazol-3-amine is unique due to its longer alkyl chain, which can influence its lipophilicity and membrane permeability. This structural difference can result in distinct biological activities and applications compared to its shorter-chain analogs .
Properties
IUPAC Name |
1-octylpyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-2-3-4-5-6-7-9-14-10-8-11(12)13-14/h8,10H,2-7,9H2,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSXHMIKFCPRAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=CC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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